molecular formula C14H20ClNO3 B1397666 Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219972-65-2

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Cat. No. B1397666
M. Wt: 285.76 g/mol
InChI Key: PAHUNECYWOWFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride” is C14H20ClNO3 . The InChI code for this compound is 1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride” is an organic, white crystalline powder. It is soluble in water and organic solvents. The molecular weight of this compound is 285.77 g/mol .

Scientific Research Applications

  • Pharmacological Properties and Analysis :

    • Paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, shares structural similarities with Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. It is used in the treatment of several disorders, including depression and anxiety, and its physicochemical properties, spectroscopic data, stability, preparation methods, and analytical techniques in pharmaceutical and biological samples are well-documented (Germann et al., 2013).
  • Antispasmodic Activity :

    • The compound HL 752, an ester analogue of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, demonstrated potent and long-lasting antispasmodic activity in both in vitro and in vivo studies. This indicates the potential of similar compounds in clinical applications for spasm relief (Bal-Tembe et al., 1997).
  • Antiparasitic Activity :

    • Piper species, which contain similar benzoic acid derivatives, have been shown to possess significant antiparasitic activities. Specifically, certain methyl benzoate derivatives exhibited effective action against Leishmania strains and Trypanosoma cruzi (Flores et al., 2008).
  • Insecticidal Properties :

    • The extract of Piper guanacastensis, containing methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, showed noteworthy insecticidal activity against mosquito larvae, suggesting potential applications in pest control (Pereda-Miranda et al., 1997).
  • Neuroprotective Effects :

    • NS-7, structurally related to Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, showed inhibitory effects on voltage-sensitive sodium channels in the rat brain, suggesting potential neuroprotective applications (Shimidzu et al., 1997).
  • Metabolic and Pharmacokinetic Studies :

    • The metabolic fate of synthetic cannabinoid receptor agonists similar in structure, involving ester hydrolysis and monooxygenase activity, provides insights into the metabolism and potential drug interactions of Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (Richter et al., 2022).

Safety And Hazards

“Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride” is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

methyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-6-13(7-5-12)18-10-11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHUNECYWOWFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.